molecular formula C11H22NO4+ B15205454 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium

Cat. No.: B15205454
M. Wt: 232.30 g/mol
InChI Key: AQLPZBLYFAJCLJ-UHFFFAOYSA-O
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Description

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium is a chemical compound with a complex structure that includes a carboxypentanoyl group and a trimethylethanaminium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium typically involves esterification and amination reactions. One common method involves the reaction of 5-carboxypentanoic acid with N,N,N-trimethylethan-1-amine in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired ester and aminium compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium can undergo various chemical reactions, including:

    Oxidation: The carboxypentanoyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and drug delivery capabilities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and cellular processes. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylethan-1-aminium: Unique due to its specific ester and aminium groups.

    2-((5-Carboxypentanoyl)oxy)-N,N-dimethylethan-1-aminium: Similar structure but with different aminium group.

    2-((5-Carboxypentanoyl)oxy)-N,N,N-trimethylpropan-1-aminium: Similar ester group but different alkyl chain.

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H22NO4+

Molecular Weight

232.30 g/mol

IUPAC Name

2-(5-carboxypentanoyloxy)ethyl-trimethylazanium

InChI

InChI=1S/C11H21NO4/c1-12(2,3)8-9-16-11(15)7-5-4-6-10(13)14/h4-9H2,1-3H3/p+1

InChI Key

AQLPZBLYFAJCLJ-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CCOC(=O)CCCCC(=O)O

Origin of Product

United States

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